![molecular formula C13H8Cl2F3NO2S B11960843 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2710-04-5](/img/structure/B11960843.png)
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C13H8Cl2F3NO2S and a molecular weight of 370.179 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-5-(trifluoromethyl)aniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction:
Scientific Research Applications
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Biological Research: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX . This enzyme is involved in regulating pH in cells, and its inhibition can lead to a decrease in cell proliferation, making it a potential target for anticancer therapies. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide include other benzenesulfonamide derivatives, such as:
- 4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide
- 4-chloro-N-(2-chloro-5-methylphenyl)benzenesulfonamide
These compounds share a similar core structure but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly affect the compound’s chemical properties and biological activities, making each derivative unique in its applications and effects.
Properties
CAS No. |
2710-04-5 |
|---|---|
Molecular Formula |
C13H8Cl2F3NO2S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H8Cl2F3NO2S/c14-9-2-4-10(5-3-9)22(20,21)19-12-7-8(13(16,17)18)1-6-11(12)15/h1-7,19H |
InChI Key |
KZSIKDZBNOIEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


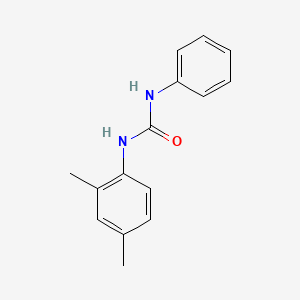
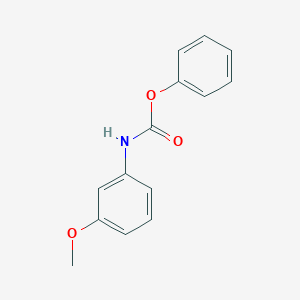
![butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960765.png)
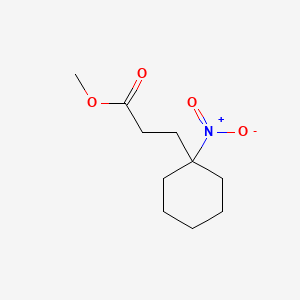

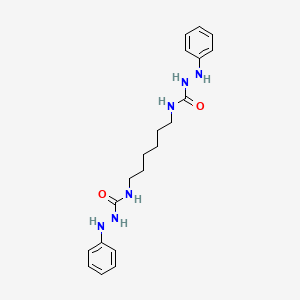

![4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11960805.png)
![N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11960813.png)

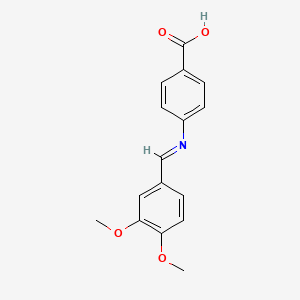

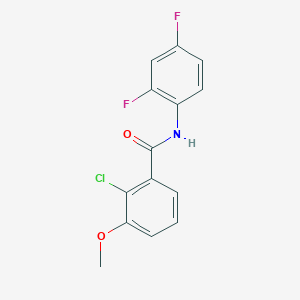
![N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11960850.png)
